molecular formula C12H14O3 B1618879 5,6-Dimethoxy-3-methyl-2,3-dihydro-1H-inden-1-one CAS No. 4082-25-1

5,6-Dimethoxy-3-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1618879
CAS No.: 4082-25-1
M. Wt: 206.24 g/mol
InChI Key: SOCFELMKQMPCFC-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-3-methyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

4082-25-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

5,6-dimethoxy-3-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H14O3/c1-7-4-10(13)9-6-12(15-3)11(14-2)5-8(7)9/h5-7H,4H2,1-3H3

InChI Key

SOCFELMKQMPCFC-UHFFFAOYSA-N

SMILES

CC1CC(=O)C2=CC(=C(C=C12)OC)OC

Canonical SMILES

CC1CC(=O)C2=CC(=C(C=C12)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1,2-dimethoxy-benzene (Compound 47a) (19.1 mL, 0.150 mole) and but-3-enoic acid (Compound 49a) (19.2 mL, 0.225 mole) was stirred under argon in an ice bath. Polyphosphoric acid (230 g, 1.05 mole) was added slowly. After addition was complete, the ice bath was removed and the reaction heated for 16 hours at 60° C. The reaction was added to ice water and extracted with ether. The organic extracts were washed with 3N NaOH, water, brine and dried over Na2SO4. The solvent was then removed in vacuo to yield a yellow solid containing a racemic mixture of the title compounds. The crude material was purified on a silica gel column using 1:2 EtOAc:hexane as the eluents. The pure fractions were combined and concentrated to yield the racemic mixture of the title compound (Intermediate X) as an off-white solid.
[Compound]
Name
Intermediate X
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Polyphosphoric acid
Quantity
230 g
Type
reactant
Reaction Step Three
[Compound]
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 19.1 ml (150 mmol) of veratrol and 19.2 ml (225 mmol) of vinylacetic acid in 230 g of 83% polyphosphoric acid was stirred for 15 h at 60° C. and then poured into 500 ml of ice water. After 30 minutes (min) of stirring, the product was extracted three times, each time with 200 ml of ether. The combined organic phases were washed twice, each time with 100 ml of 2N NaOH, once with 100 ml of water and once with 50 ml of saturated sodium chloride solution, dried over sodium sulfate and freed from solvent on a rotary evaporator. After recrystallizing the residue (in AcOEt/pentane), 22.8 g (74%) of 5,6-dimethoxy-3-methylindan-1-one were obtained.
Quantity
19.1 mL
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
230 g
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Two

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